molecular formula C12H17N5O3 B7051505 3-(2-methoxyethyl)-N-(3-methylpyridazin-4-yl)-4-oxoimidazolidine-1-carboxamide

3-(2-methoxyethyl)-N-(3-methylpyridazin-4-yl)-4-oxoimidazolidine-1-carboxamide

Cat. No.: B7051505
M. Wt: 279.30 g/mol
InChI Key: TVWXEAWMIDNRPH-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-N-(3-methylpyridazin-4-yl)-4-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an imidazolidine ring, a pyridazine moiety, and a methoxyethyl group, making it a versatile molecule for various applications.

Properties

IUPAC Name

3-(2-methoxyethyl)-N-(3-methylpyridazin-4-yl)-4-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-9-10(3-4-13-15-9)14-12(19)17-7-11(18)16(8-17)5-6-20-2/h3-4H,5-8H2,1-2H3,(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWXEAWMIDNRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=N1)NC(=O)N2CC(=O)N(C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-N-(3-methylpyridazin-4-yl)-4-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidine ring, followed by the introduction of the pyridazine moiety and the methoxyethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microreactor technology can also enhance the sustainability and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-N-(3-methylpyridazin-4-yl)-4-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted imidazolidine derivatives .

Scientific Research Applications

3-(2-methoxyethyl)-N-(3-methylpyridazin-4-yl)-4-oxoimidazolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-N-(3-methylpyridazin-4-yl)-4-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-methoxyethyl)-N-(3-methylpyridazin-4-yl)-4-oxoimidazolidine-1-carboxamide apart is its combination of functional groups, which provides unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields of research make it a valuable compound for scientific exploration .

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